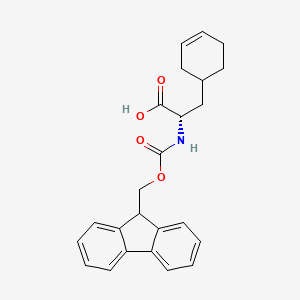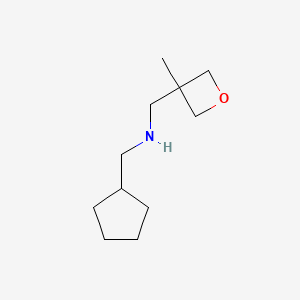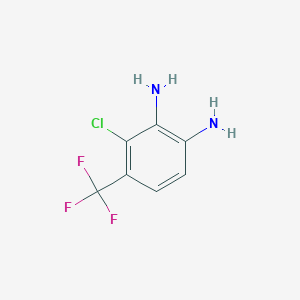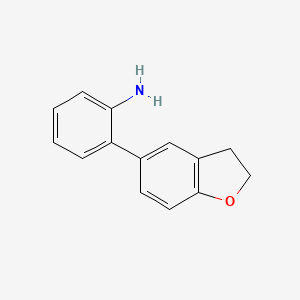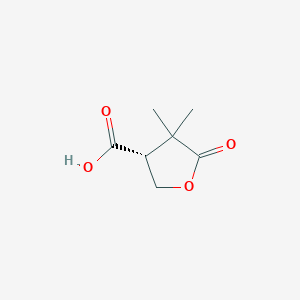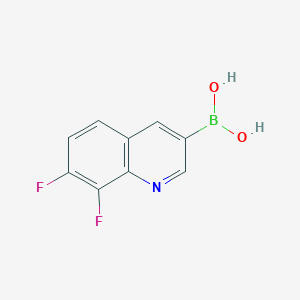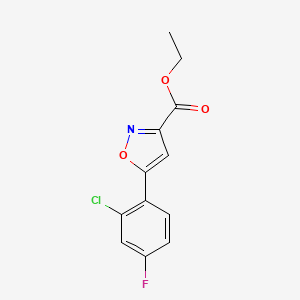![molecular formula C24H25N5O2 B13347861 cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol is a complex organic compound known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenoxyphenyl group, and a cyclohexanol moiety. It is often studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Métodos De Preparación
The synthesis of cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxyphenyl group: This step involves a nucleophilic substitution reaction where the phenoxy group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the cyclohexanol moiety: This is done through a series of reactions including reduction and cyclization to form the final product.
Industrial production methods for this compound are designed to be efficient and scalable, often involving optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency .
Aplicaciones Científicas De Investigación
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By binding irreversibly to BTK, the compound inhibits its activity, leading to the suppression of B-cell receptor signaling pathways. This inhibition results in reduced proliferation and survival of B-cells, making it effective in the treatment of B-cell malignancies . Additionally, the compound may interact with other kinases and signaling molecules, contributing to its broad therapeutic potential .
Comparación Con Compuestos Similares
cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol can be compared with other similar compounds, such as:
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another BTK inhibitor with a different chemical structure but similar therapeutic applications.
By understanding these comparisons, researchers can better appreciate the unique properties and potential benefits of this compound in various scientific and medical contexts .
Propiedades
Fórmula molecular |
C24H25N5O2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C24H25N5O2/c1-24(30)13-11-17(12-14-24)29-23-20(22(25)26-15-27-23)21(28-29)16-7-9-19(10-8-16)31-18-5-3-2-4-6-18/h2-10,15,17,30H,11-14H2,1H3,(H2,25,26,27) |
Clave InChI |
GFMYTWAHFPKSOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



